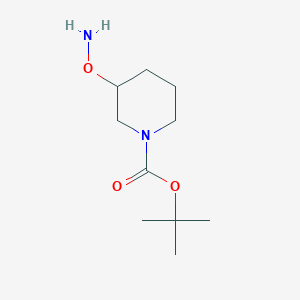

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate

Description

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminooxy (-ONH₂) functional group at the 3-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules, due to its reactive aminooxy moiety, which enables conjugation with carbonyl-containing substrates via oxime ligation . Its molecular weight is approximately 244.3 g/mol (calculated from C₁₁H₂₀N₂O₃), and it is typically synthesized through nucleophilic substitution or protective group strategies .

Properties

IUPAC Name |

tert-butyl 3-aminooxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-5-8(7-12)15-11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOROMIAGFXGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209798 | |

| Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143540-11-8 | |

| Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143540-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(aminooxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with commercially available or readily synthesized piperidine derivatives, such as tert-butyl 3-aminopiperidine-1-carboxylate, which already bears the Boc protecting group on the nitrogen atom. This compound serves as a versatile scaffold for further functionalization.

Introduction of the Aminooxy Group

The aminooxy group (-ONH₂) can be introduced through several routes:

- Oxyamination of the 3-position : Using oxyamination reagents like hydroxylamine derivatives under oxidative conditions.

- Reaction with aldehydes or ketones : Formation of oximes followed by reduction or rearrangement to aminooxy groups.

- Direct nucleophilic substitution : Employing aminooxy nucleophiles in the presence of activating groups or catalysts.

Key Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate (Boc₂O) | Room temperature, in the presence of a base like triethylamine | Ensures nitrogen protection |

| Oxyamination | Hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) | Mild heating, often in aqueous or mixed solvents | Facilitates selective aminooxy group installation |

| Functionalization at C-3 | Electrophilic aminooxy reagents or oxidative protocols | Controlled temperature, inert atmosphere | Achieves regioselectivity |

Purification and Characterization

Purification typically involves column chromatography, crystallization, or preparative HPLC. Characterization confirms the structure via NMR, IR, and mass spectrometry.

Data Tables Summarizing Preparation Parameters

Research Findings and Optimization Strategies

Research indicates that the efficiency of aminooxy incorporation is highly dependent on reaction conditions such as pH, temperature, and reagent stoichiometry. For instance, the use of strong bases like sodium hydride or sodium hydroxide facilitates deprotection and subsequent aminooxy functionalization. Optimizing these parameters enhances yield and selectivity, with typical yields reported in the range of 60-85%.

Notable Innovations

- Selective deprotection techniques using mild bases to remove carbamate groups without affecting aminooxy functionalities.

- Use of protecting groups on aminooxy moieties to prevent side reactions during multi-step syntheses.

- Application of microwave-assisted synthesis to reduce reaction times and improve yields.

Summary of Key Research Findings

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The aminooxy group can be oxidized to produce nitroso or nitro derivatives.

- Reduction : It can be reduced to form amines or hydroxylamines.

- Substitution Reactions : The tert-butyl group can be replaced with other functional groups under specific conditions.

Table 1: Reaction Types and Conditions

| Reaction Type | Products | Common Reagents | Conditions |

|---|---|---|---|

| Oxidation | Nitroso/Nitro derivatives | Hydrogen peroxide, potassium permanganate | Controlled temperature, inert atmosphere |

| Reduction | Amines/Hydroxylamines | Lithium aluminum hydride | Controlled temperature |

| Substitution | Various functional groups | Nucleophiles | Varies based on substituent |

Biological Research Applications

The compound is being investigated for its biological activity and interactions with biomolecules. Its potential applications include:

- Enzyme Inhibition : The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity.

- Cellular Pathway Interaction : It may affect various biochemical processes by interacting with cellular pathways.

Case Study: Enzyme Interaction

Recent studies have shown that tert-butyl 3-(aminooxy)piperidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Medicinal Chemistry Applications

Research is ongoing to explore the therapeutic potential of this compound:

- Drug Development : It is being studied as a precursor for synthesizing novel pharmacological agents. For instance, it has been linked to the development of compounds aimed at treating neurological disorders such as Alzheimer's disease.

Table 2: Therapeutic Potential

| Disease Targeted | Application |

|---|---|

| Alzheimer's Disease | Precursor for synthetic intermediates |

| Metabolic Disorders | Potential enzyme inhibitors |

| Cancer | Investigation into cellular pathway modulation |

Industrial Applications

In industrial settings, tert-butyl 3-(aminooxy)piperidine-1-carboxylate is used for the production of specialty chemicals and materials. Its stability and reactivity make it valuable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain enzymes, leading to inhibition of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Key Differences and Implications

Substituent Position: The 3-aminooxy group in the target compound distinguishes it from positional isomers like tert-butyl 4-(aminooxy)piperidine-1-carboxylate . The 3-position may confer steric advantages in binding to biological targets compared to the 4-position.

Functional Group Diversity: The tetrazole derivative () exhibits antidiabetic activity due to its carboxylic acid mimicry, whereas the aminooxy group in the target compound is more suited for bioconjugation . Carbamoyl and pyrimidinyl substituents () enhance interactions with enzymes or receptors, making them suitable for kinase inhibitors .

Synthetic Utility: The aminooxy group enables oxime ligation, a critical reaction in antibody-drug conjugate (ADC) synthesis, whereas tetrazole-containing analogs are prioritized for metabolic stability in drug design .

Biological Activity

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-(aminooxy)piperidine-1-carboxylate features a piperidine ring substituted with an aminooxy group and a tert-butyl ester. The presence of the aminooxy functional group is significant as it can participate in various biochemical reactions, particularly in the context of enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It is hypothesized that the aminooxy group may facilitate interactions with target proteins, leading to alterations in their activity.

Target Enzymes

- Monoamine Oxidase (MAO) : Preliminary studies suggest that compounds with similar structures can inhibit MAO, which is critical in neurotransmitter metabolism.

- Reverse Transcriptase : Analogous compounds have shown potential in inhibiting reverse transcriptase, suggesting that Tert-butyl 3-(aminooxy)piperidine-1-carboxylate might influence viral replication processes.

Biological Activity

The biological activities associated with Tert-butyl 3-(aminooxy)piperidine-1-carboxylate include:

- Anticancer Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in breast cancer and leukemia models.

- Neurotransmitter Modulation : The compound may enhance neurotransmitter release, particularly dopamine, while inhibiting reuptake mechanisms. This suggests potential therapeutic applications in treating mood disorders such as depression .

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer | 15 | ERK inhibition |

| Anticancer | Leukemia | 20 | ERK inhibition |

| Neurotransmitter Release | Neuronal Cultures | N/A | Dopamine release enhancement |

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, Tert-butyl 3-(aminooxy)piperidine-1-carboxylate was administered to multiple cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values around 15 µM.

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of this compound on neurotransmitter dynamics in neuronal cultures. The findings revealed that it enhanced dopamine release while inhibiting serotonin reuptake, which could have implications for treating neurological disorders such as depression and schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of Tert-butyl 3-(aminooxy)piperidine-1-carboxylate suggests good oral bioavailability. It is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity. The compound's stability in biological media enhances its potential as a therapeutic agent .

Safety Profile

Preliminary assessments indicate some safety concerns associated with Tert-butyl 3-(aminooxy)piperidine-1-carboxylate. It has been noted to cause skin irritation and serious eye damage upon exposure, highlighting the need for caution during handling and application .

Q & A

Q. What are the key considerations for synthesizing Tert-butyl 3-(aminooxy)piperidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen and functionalization of the 3-position with an aminooxy group. Critical steps include:

- Orthogonal protection : Use Boc anhydride under basic conditions (e.g., DMAP, triethylamine) to protect the piperidine nitrogen, ensuring regioselectivity .

- Aminooxy introduction : React the Boc-protected intermediate with hydroxylamine derivatives under controlled pH (e.g., aqueous NaOH) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the product. Monitor purity via TLC and confirm using GC-MS or HPLC-TOF .

Q. Which analytical techniques are most effective for characterizing Tert-butyl 3-(aminooxy)piperidine-1-carboxylate, and how should data be interpreted?

- Methodological Answer :

- FTIR-ATR : Confirm functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹, aminooxy N-O stretch at ~950 cm⁻¹) .

- GC-MS/EI : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of the tert-butyl group (Δm/z 57) is common .

- HPLC-TOF : Measure exact mass (theoretical vs. experimental Δppm <2) to verify molecular formula .

- NMR : Use ¹H/¹³C NMR to assign stereochemistry and confirm substitution patterns (e.g., piperidine ring protons, Boc methyl groups) .

Q. What are the recommended storage and handling protocols to maintain the stability of Tert-butyl 3-(aminooxy)piperidine-1-carboxylate?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or oxidation of the aminooxy moiety .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with acids/bases to prevent decomposition .

- Stability monitoring : Perform periodic LC-MS analysis to detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields in the synthesis of Tert-butyl 3-(aminooxy)piperidine-1-carboxylate?

- Methodological Answer :

- Temperature control : Conduct reactions at 0–20°C to suppress side reactions (e.g., over-oxidation or dimerization) .

- Catalyst screening : Test alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for Boc protection efficiency .

- Solvent optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates .

- Reagent stoichiometry : Adjust hydroxylamine equivalents (1.2–1.5 molar ratio) to balance reactivity and byproduct formation .

Q. How should discrepancies in spectral data (e.g., NMR, MS) be resolved when analyzing Tert-butyl 3-(aminooxy)piperidine-1-carboxylate?

- Methodological Answer :

- Cross-validation : Compare MS fragmentation with computational tools (e.g., CFM-ID) to identify unexpected adducts or contaminants .

- DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in the piperidine ring to resolve overlapping signals .

- Isotopic labeling : Synthesize deuterated analogs (e.g., D₃-Boc) to confirm peak assignments in complex spectra .

Q. What strategies are recommended for evaluating the potential biological interactions of Tert-butyl 3-(aminooxy)piperidine-1-carboxylate, especially regarding metal chelation?

- Methodological Answer :

- Metal-binding assays : Use UV-Vis spectroscopy or ITC to assess interactions with Fe(II)/Mn(II), as aminooxy groups may chelate metals in enzyme active sites (e.g., prolyl hydroxylases) .

- Computational modeling : Perform DFT calculations to predict binding affinities and geometries with metalloenzymes .

- Enzymatic inhibition studies : Test the compound against 2-oxoglutarate-dependent oxygenases to evaluate competitive inhibition via metal displacement .

Q. What methodologies are appropriate for assessing the environmental impact of Tert-butyl 3-(aminooxy)piperidine-1-carboxylate given limited ecotoxicological data?

- Methodological Answer :

- QSAR modeling : Predict biodegradability and toxicity using tools like EPI Suite or TEST, leveraging data from structurally similar piperidine derivatives .

- Soil mobility studies : Perform column chromatography with synthetic soil matrices to estimate leaching potential .

- Microcosm assays : Use activated sludge or sediment samples to measure aerobic/anaerobic degradation rates under simulated environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.